molecular formula C19H19NO4S2 B2985211 Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-32-9

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2985211
CAS No.: 932464-32-9
M. Wt: 389.48
InChI Key: QJFNKZPQCVWUMC-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic small molecule characterized by a benzothiophene core substituted at the 2-position with an ethyl ester group and at the 3-position with a sulfamoyl moiety linked to a 3,5-dimethylphenyl ring.

Properties

IUPAC Name

ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(15-7-5-6-8-16(15)25-17)26(22,23)20-14-10-12(2)9-13(3)11-14/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFNKZPQCVWUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiophene core, followed by the introduction of the ethyl ester and sulfamoyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key functional groups with other ethyl ester derivatives documented in the literature, particularly those featuring aromatic heterocycles and sulfonamide/ureido substituents. Below is a detailed analysis of its structural and functional distinctions compared to analogs from and crystallographic methodologies from and .

Structural Analogues from Thiazole-Based Derivatives

describes several ethyl 2-(piperazin-1-yl)acetate derivatives with thiazole cores and ureido-linked phenyl substituents (e.g., compounds 10l , 10m , 10n , 10o ). Key differences include:

Parameter Target Compound Thiazole-Based Analogues (e.g., 10n)
Core Structure Benzothiophene Thiazole
Substituent at Core Sulfamoyl (3,5-dimethylphenyl) Ureido (3,4-dimethylphenyl)
Molecular Ion (ESI-MS) Not reported in evidence 508.3 [M+H]+ (e.g., 10n)
Synthetic Yield Not reported in evidence 88.8–95.0% ()
  • Substituent Chemistry: The sulfamoyl group (-SO₂NH-) in the target compound differs from ureido (-NHCONH-) groups in analogs, altering hydrogen-bonding capacity and acidity. Sulfamoyl groups are stronger hydrogen-bond donors, which may enhance interactions with polar enzyme active sites.

Physicochemical and Crystallographic Considerations

  • Molecular Weight : While the target compound’s exact molecular weight is unspecified, analogs in range from ~498–616 g/mol . The 3,5-dimethylphenyl substituent likely increases steric bulk compared to simpler aryl groups.
  • Crystallography : SHELX programs () are widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved similarly. The benzothiophene core may pose challenges in crystal packing due to its fused aromatic system, contrasting with smaller heterocycles like thiazole .
  • Validation : Structure validation tools (e.g., PLATON in ) would be critical for assessing geometric accuracy, particularly for the sulfamoyl group’s conformation and bond angles .

Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

  • Sulfamoyl vs.
  • Aryl Substituents : The 3,5-dimethylphenyl group may enhance metabolic stability compared to halogenated or trifluoromethyl analogs (e.g., 10m, 10o), which are prone to oxidative degradation .

Biological Activity

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. Its unique structural features, including a benzothiophene core, sulfamoyl group, and ethyl carboxylate moiety, contribute to its interaction with various biological targets.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Feature Description
Molecular Formula C19H19N O4S2
Molecular Weight 389.48 g/mol
Core Structure Benzothiophene with sulfamoyl and ethyl carboxylate groups

The presence of the 3,5-dimethylphenyl substituent enhances its lipophilicity and may influence its binding affinity to target proteins.

This compound exhibits significant biological activity through interactions with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to therapeutic effects in various diseases.

Target Interactions

  • Enzyme Inhibition : The compound has been studied for its potential as an α-glucosidase inhibitor, which is crucial for managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM) .
  • Receptor Modulation : It may also interact with Toll-Like Receptor 4 (TLR4), blocking signaling pathways that contribute to inflammation .

In Vitro Studies

Research has demonstrated that this compound exhibits notable inhibitory activity against α-glucosidase. For instance:

  • IC50 Values : In studies comparing various compounds, this compound showed competitive inhibition with IC50 values significantly lower than standard inhibitors like acarbose .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components:

  • Compounds with different substituents on the phenyl ring exhibited varying degrees of inhibitory activity against α-glucosidase.
  • The presence of bulky groups such as the 3,5-dimethylphenyl moiety was linked to increased potency due to enhanced binding interactions at the enzyme's active site.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound is soluble in solvents such as DMSO and methanol, which facilitates its use in biological assays. Preliminary toxicity assessments suggest a moderate risk profile; however, detailed studies are required to fully understand its safety and side effects .

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